Benzo(b)thiophene, pentamethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(b)thiophene, pentamethyl- is an organic compound belonging to the class of heterocyclic compounds known as benzothiophenes. These compounds are characterized by a fused ring system consisting of a benzene ring and a thiophene ring. Benzo(b)thiophene, pentamethyl- is notable for its five methyl groups attached to the benzothiophene core, which can significantly influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzo(b)thiophene, pentamethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of alkynyl sulfides with aryne intermediates. This reaction can be carried out in a one-step intermolecular manner, providing a straightforward route to the desired product . Another approach involves the use of 2-chlorobenzaldehyde and 2-mercaptoacetonitrile as starting materials, followed by coupling and decyanation steps .
Industrial Production Methods: Industrial production of benzo(b)thiophene, pentamethyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts, such as palladium complexes, can enhance the efficiency of the synthesis . Additionally, environmentally sustainable strategies, such as the use of base-free generation of trisulfur radical anions, can be employed to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: Benzo(b)thiophene, pentamethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse benzothiophene derivatives .
Wissenschaftliche Forschungsanwendungen
Benzo(b)thiophene, pentamethyl- has diverse applications in scientific research:
Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of benzo(b)thiophene, pentamethyl- involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of enzymes or receptors, modulating their activity and leading to various biological effects. The compound’s structure allows it to fit into the active sites of target proteins, thereby influencing their function .
Vergleich Mit ähnlichen Verbindungen
Benzo(b)thiophene: The parent compound without methyl substitutions.
Benzo©thiophene: An isomer with a different ring fusion pattern.
Thiophene: A simpler heterocyclic compound with a single thiophene ring.
Uniqueness: Benzo(b)thiophene, pentamethyl- is unique due to the presence of five methyl groups, which can significantly alter its chemical and physical properties compared to its unsubstituted counterparts.
Eigenschaften
CAS-Nummer |
70021-46-4 |
---|---|
Molekularformel |
C13H16S |
Molekulargewicht |
204.33 g/mol |
IUPAC-Name |
2,3,4,5,6-pentamethyl-1-benzothiophene |
InChI |
InChI=1S/C13H16S/c1-7-6-12-13(9(3)8(7)2)10(4)11(5)14-12/h6H,1-5H3 |
InChI-Schlüssel |
BFUKZIOWQZWADF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1C)C)C(=C(S2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.